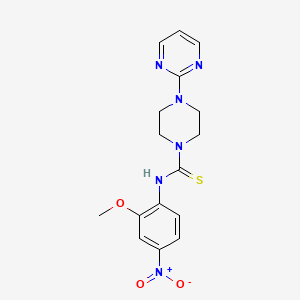
N-(2-methoxy-4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
描述
N-(2-methoxy-4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, also known as MNPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties.
作用机制
N-(2-methoxy-4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide works by inhibiting the activity of protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that plays a role in insulin signaling and glucose metabolism. By inhibiting PTP1B, N-(2-methoxy-4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide can improve insulin sensitivity and glucose uptake, which can help in the treatment of diabetes. N-(2-methoxy-4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been shown to inhibit the activity of various kinases involved in inflammation and cancer, which can help in the treatment of these diseases.
Biochemical and Physiological Effects:
N-(2-methoxy-4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects. It can improve glucose tolerance and insulin sensitivity, reduce inflammation, and inhibit cancer cell growth. N-(2-methoxy-4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using N-(2-methoxy-4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide in lab experiments include its potential therapeutic properties and its ability to inhibit PTP1B and other kinases. However, the limitations of using N-(2-methoxy-4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for N-(2-methoxy-4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide research. One direction is to further explore its potential therapeutic properties in the treatment of diabetes, cancer, and neurodegenerative diseases. Another direction is to develop N-(2-methoxy-4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide analogs with improved potency and selectivity for specific kinases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxy-4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide and its potential side effects.
Conclusion:
In conclusion, N-(2-methoxy-4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties and has potential applications in the treatment of neurodegenerative diseases. N-(2-methoxy-4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide works by inhibiting the activity of PTP1B and other kinases and has various biochemical and physiological effects. While N-(2-methoxy-4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has potential advantages for lab experiments, further research is needed to fully understand its mechanism of action and potential side effects.
科学研究应用
N-(2-methoxy-4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. N-(2-methoxy-4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3S/c1-25-14-11-12(22(23)24)3-4-13(14)19-16(26)21-9-7-20(8-10-21)15-17-5-2-6-18-15/h2-6,11H,7-10H2,1H3,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPGPHQGSBDUJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4118066.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4118074.png)
![methyl 2-chloro-5-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B4118079.png)
![N-(2-methoxy-4-nitrophenyl)-N'-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]thiourea](/img/structure/B4118080.png)
![ethyl N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycinate](/img/structure/B4118084.png)
![2-[(2-bromobenzyl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4118089.png)
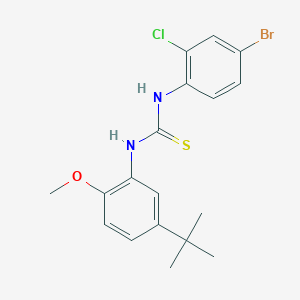
![methyl 2-[({[2-(4-bromo-1H-pyrazol-1-yl)ethyl]amino}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4118104.png)
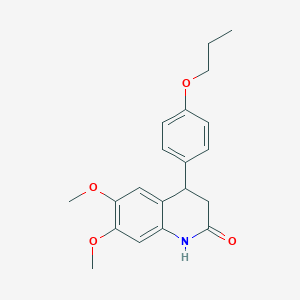
![ethyl 5-phenyl-2-[({[1-(4-pyridinyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4118116.png)
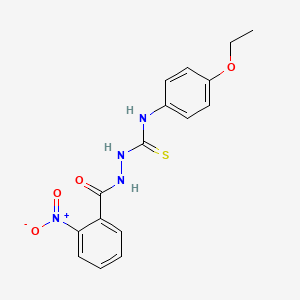
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4118135.png)
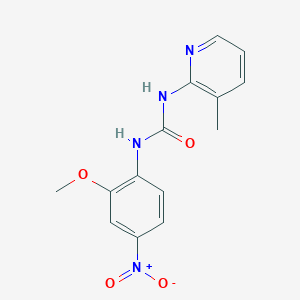
![2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4118167.png)